2-Aminomethylpyrimidine hydrochloride
Overview
Description
2-Aminomethylpyrimidine hydrochloride is a synthetic intermediate widely used in pharmaceutical synthesis. It is a crystalline solid with the molecular formula C5H7N3•HCl and a molecular weight of 145.6 . This compound is known for its high purity (≥98%) and is primarily utilized in the development of various medicinal and chemical products .
Mechanism of Action
Target of Action
2-Aminomethylpyrimidine hydrochloride is a synthetic intermediate that has been found to have significant antitrypanosomal and antiplasmodial activities . The primary targets of this compound are the causative organisms of sleeping sickness, Trypanosoma brucei rhodesiense, and malaria, Plasmodium falciparum NF54 . These organisms are responsible for major neglected tropical diseases affecting billions of people worldwide .
Mode of Action
It is known that the compound interacts with its targets,Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54, leading to their inhibition . The structural modifications of the compound, such as the substitutions of their amino group and of their phenyl ring, influence these activities .
Biochemical Pathways
Given its antitrypanosomal and antiplasmodial activities, it can be inferred that the compound interferes with the life cycle ofTrypanosoma brucei rhodesiense and Plasmodium falciparum NF54, thereby inhibiting their growth and proliferation .
Result of Action
The result of the action of this compound is the inhibition of the growth and proliferation of Trypanosoma brucei rhodesiense and Plasmodium falciparum NF54 . This leads to its antitrypanosomal and antiplasmodial activities, which are beneficial in the treatment of sleeping sickness and malaria, respectively .
Biochemical Analysis
Biochemical Properties
It is known to be a synthetic intermediate useful for pharmaceutical synthesis
Cellular Effects
It is known that 2-aminopyrimidine derivatives have shown antitrypanosomal and antiplasmodial activities
Molecular Mechanism
It is known to be a synthetic intermediate useful for pharmaceutical synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-aminomethylpyrimidine hydrochloride typically involves multiple steps. One common method starts with acyclic starting materials such as benzylidene acetones and ammonium thiocyanates. The process includes ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines . Another method involves the use of urea and 1,3-tetramethoxy propane, followed by four-step synthesis using inexpensive metal catalysts like Raney nickel .
Industrial Production Methods: Industrial production methods focus on cost-efficiency and scalability. The use of Raney nickel as a catalyst instead of expensive palladium-carbon significantly reduces production costs and enhances the feasibility of large-scale production .
Chemical Reactions Analysis
Types of Reactions: 2-Aminomethylpyrimidine hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to methylsulfonyl compounds.
Substitution: Formation of guanidines with suitable amines.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Requires suitable amines and catalysts like triethylamine.
Major Products:
Oxidation Products: Methylsulfonyl derivatives.
Substitution Products: Guanidine derivatives.
Scientific Research Applications
2-Aminomethylpyrimidine hydrochloride has diverse applications in scientific research:
Comparison with Similar Compounds
2-Aminopyrimidine: Shares a similar pyrimidine ring structure but lacks the aminomethyl group.
2-Amino-4,6-dichloropyrimidine: Contains additional chlorine atoms, which alter its reactivity and applications.
Uniqueness: 2-Aminomethylpyrimidine hydrochloride is unique due to its specific aminomethyl substitution, which enhances its reactivity and makes it a valuable intermediate in pharmaceutical synthesis. Its high purity and stability further distinguish it from other similar compounds .
Properties
IUPAC Name |
pyrimidin-2-ylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3.ClH/c6-4-5-7-2-1-3-8-5;/h1-3H,4,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNKMZKAXJTLQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40591260 | |
Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
372118-67-7 | |
Record name | 2-Pyrimidinemethanamine, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=372118-67-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0372118677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Pyrimidin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40591260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(pyrimidin-2-yl)methanamine hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.965 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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